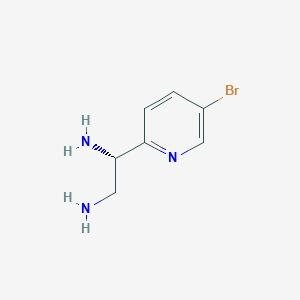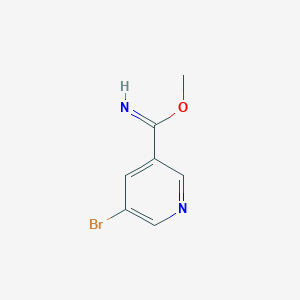![molecular formula C14H22ClN3O B12983374 4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrochloride](/img/structure/B12983374.png)
4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrochloride is a chemical compound known for its role as a selective inhibitor of Rho-associated protein kinase (ROCK). This compound is often used in scientific research due to its ability to modulate various cellular processes, including cell adhesion, migration, and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrochloride involves several steps. One common method includes the reaction of 4-pyridinecarboxylic acid with cyclohexylamine to form the corresponding amide. This intermediate is then subjected to reductive amination with ®-1-amino-2-propanol to yield the desired product. The final compound is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Solvents such as ethanol and dimethyl sulfoxide (DMSO) are commonly used, and the product is often purified through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the cyclohexane ring.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrochloride is widely used in scientific research due to its ability to inhibit ROCK. This inhibition has several applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving cell adhesion, migration, and proliferation.
Medicine: Investigated for its potential therapeutic effects in conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery
Mechanism of Action
The compound exerts its effects by selectively inhibiting Rho-associated protein kinase (ROCK). This inhibition affects the ROCK signaling pathway, which plays a crucial role in regulating the cytoskeleton, cell shape, and motility. By modulating this pathway, the compound can influence various cellular processes, including smooth muscle contraction, cell migration, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Y-27632: Another selective ROCK inhibitor with a similar structure and mechanism of action.
Fasudil: A ROCK inhibitor used clinically for the treatment of cerebral vasospasm.
H-1152: A potent and selective ROCK inhibitor used in research
Uniqueness
4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrochloride is unique due to its high selectivity for ROCK and its ability to modulate various cellular processes. Its stability as a hydrochloride salt also makes it a preferred choice in research settings .
Properties
Molecular Formula |
C14H22ClN3O |
|---|---|
Molecular Weight |
283.80 g/mol |
IUPAC Name |
4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H21N3O.ClH/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13;/h6-12H,2-5,15H2,1H3,(H,16,17,18);1H/t10-,11?,12?;/m1./s1 |
InChI Key |
SDRKBOQKJXFPEP-CVEKITNISA-N |
Isomeric SMILES |
C[C@H](C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.Cl |
Canonical SMILES |
CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(R)-6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12983313.png)
![Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12983317.png)







![Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate](/img/structure/B12983366.png)
![3-Cyclohexyl-5-iodo-4-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12983368.png)
